Bis(diethylamino)dimethylsilane chemical properties
Bis(diethylamino)dimethylsilane chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(diethylamino)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(diethylamino)dimethylsilane (CAS RN: 4669-59-4), a prominent member of the aminosilane family, is a versatile organosilicon compound with significant utility across materials science, organic synthesis, and semiconductor manufacturing. This guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. We delve into the mechanistic principles behind its key reactions, such as hydrolysis and silylation, and present field-proven, step-by-step protocols for its application in atomic layer deposition (ALD) and surface modification. This document is structured to provide researchers and professionals with the technical accuracy and practical insights required to effectively utilize this compound in advanced applications.
Molecular Structure and Physicochemical Properties
Bis(diethylamino)dimethylsilane, systematically named N-[diethylamino(dimethyl)silyl]-N-ethylethanamine[1], possesses a central silicon atom bonded to two methyl groups and two diethylamino groups. The Si-N bonds are the primary locus of reactivity, being susceptible to cleavage by protic reagents. This reactivity, combined with its thermal stability and volatility, makes it a valuable precursor and reagent.
The key physicochemical properties are summarized in the table below, providing a baseline for its handling and application.
| Property | Value | Reference(s) |
| CAS Number | 4669-59-4 | [1][2] |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |
| Molecular Weight | 202.42 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 0.826 - 0.83 g/mL | [2] |
| Boiling Point | 193 °C | [2] |
| Flash Point | 35 °C | [1] |
| Refractive Index (n20/D) | 1.44 | [2] |
| Canonical SMILES | CCN(CC)(C)N(CC)CC | [1] |
| InChI Key | XIFOKLGEKUNZTI-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of bis(diethylamino)dimethylsilane is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable route involves the reaction of dichlorodimethylsilane with diethylamine.[4] The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom and displacing the two chlorine atoms. The reaction produces diethylammonium chloride as a solid byproduct, which can be easily removed by filtration.
The overall reaction is as follows:
(CH₃)₂SiCl₂ + 4 HN(CH₂CH₃)₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 [H₂N(CH₂CH₃)₂]⁺Cl⁻
An excess of diethylamine is used both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.
Plausible Experimental Protocol for Synthesis
This protocol is based on established synthetic procedures for analogous aminosilanes.[5][6][7]
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Reaction Setup : Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent hydrolysis of the chlorosilane starting material.
-
Reagent Preparation : Charge the flask with a solution of diethylamine (4.2 equivalents) in an anhydrous, non-protic solvent such as hexane or toluene.
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Reaction Execution : Cool the stirred diethylamine solution to 0 °C using an ice bath. Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in the same anhydrous solvent via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction proceeds to completion.
-
Work-up and Purification :
-
The solid diethylammonium chloride precipitate is removed by filtration under an inert atmosphere.
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Wash the solid byproduct with a small amount of the anhydrous solvent to recover any entrained product.
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Combine the filtrate and the washings. The solvent is removed from the filtrate by distillation.
-
The crude bis(diethylamino)dimethylsilane is then purified by fractional distillation under reduced pressure to yield the final product.
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Chemical Reactivity: The Si-N Bond
The synthetic utility of bis(diethylamino)dimethylsilane is dominated by the reactivity of its silicon-nitrogen bonds. These bonds are polar and susceptible to cleavage by a variety of protic reagents, making the compound an excellent silylating agent and a precursor for silicon-containing materials.
Hydrolysis
Bis(diethylamino)dimethylsilane is sensitive to moisture and reacts rapidly with water. This hydrolysis reaction cleaves the Si-N bonds to form silanols and liberates diethylamine. The initially formed dimethylsilanediol is unstable and readily undergoes self-condensation to form polysiloxane chains or cyclic species.
Overall Hydrolysis Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 H₂O → [(CH₃)₂Si(OH)₂] + 2 HN(CH₂CH₃)₂ n [(CH₃)₂Si(OH)₂] → [-Si(CH₃)₂-O-]n + n H₂O
The amine functionality can catalyze the hydrolysis of the Si-O-Si bonds in the resulting siloxane network.[8] The kinetics of aminosilane hydrolysis are complex and can be influenced by pH, steric effects, and the presence of catalysts.[9][10] Due to this reactivity, the compound must be handled under anhydrous conditions and stored under an inert gas atmosphere.
Silylation of Alcohols and Other Protic Substrates
The reaction with alcohols (alcoholysis) is analogous to hydrolysis and makes bis(diethylamino)dimethylsilane an effective silylating agent for protecting hydroxyl groups.[11][12] The reaction proceeds by cleaving the Si-N bond and forming a new Si-O bond, with the liberation of diethylamine. This is a common strategy in organic synthesis for the protection of alcohols, diols, and other protic functional groups.[12]
Silylation Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 R-OH → (CH₃)₂Si(OR)₂ + 2 HN(CH₂CH₃)₂
The liberated diethylamine is basic and can be sufficient to drive the reaction forward, though external catalysts are sometimes employed. The dimethylsilylene group (-Si(Me)₂-) can be used to protect 1,2- and 1,3-diols, forming a stable cyclic silyl ether.
Core Applications and Methodologies
Precursor for Atomic Layer Deposition (ALD)
In the semiconductor industry, aminosilanes are critical precursors for the atomic layer deposition (ALD) of high-quality silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[2] Bis(diethylamino)dimethylsilane offers a chlorine-free alternative to traditional precursors like dichlorosilane, which is advantageous for reducing corrosion and impurity incorporation. Its volatility and self-limiting surface reactivity are key to the layer-by-layer growth mechanism of ALD.
This protocol describes a typical PEALD cycle for depositing a silicon dioxide film. The causality for using plasma is its ability to provide reactive oxygen species at low temperatures, enabling high-quality film formation without damaging thermally sensitive device structures.
-
Reactor Conditions :
-
Substrate Temperature: 100-300 °C
-
Base Pressure: 100-500 mTorr
-
-
Deposition Cycle (repeated to achieve desired thickness) :
-
Step 1: Precursor Pulse : A pulse of Bis(diethylamino)dimethylsilane vapor is introduced into the reactor. It chemisorbs onto the substrate surface, reacting with surface hydroxyl (-OH) groups in a self-limiting fashion.
-
Step 2: Inert Gas Purge : The reactor is purged with an inert gas (e.g., Ar, N₂) to remove any unreacted precursor molecules and gaseous byproducts from the chamber. This step is critical to prevent chemical vapor deposition (CVD) reactions in the subsequent step.
-
Step 3: Co-reactant (Plasma) Exposure : An oxygen (O₂) plasma is generated in the chamber. The reactive oxygen species (e.g., O radicals) react with the surface-adsorbed precursor layer, removing the diethylamino ligands and forming a silicon-oxygen network.
-
Step 4: Inert Gas Purge : A final purge removes reaction byproducts (e.g., H₂O, CO₂, NOx) before the next cycle begins.
-
Surface Modification Agent
Bis(diethylamino)dimethylsilane is used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica, and metal oxides.[2][13] This modification can impart hydrophobicity (water repellency), alter adhesive properties, or serve as a coupling layer to improve the adhesion between inorganic substrates and organic polymers.[2]
This protocol details a common procedure for rendering a glass or silica surface hydrophobic. The causality behind the initial cleaning/hydroxylation step is to ensure a high density of surface Si-OH groups, which are the reactive sites for the silane to anchor covalently.
-
Substrate Cleaning and Hydroxylation :
-
Clean the glass substrate by sonicating in acetone, followed by isopropanol, and finally rinse thoroughly with deionized water.
-
Immerse the cleaned substrate in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and generate a high density of surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care and appropriate PPE).
-
Rinse the substrate extensively with deionized water and dry thoroughly under a stream of nitrogen or in an oven at 110 °C.
-
-
Silanization (Solution Phase) :
-
Prepare a 1-5% (v/v) solution of Bis(diethylamino)dimethylsilane in an anhydrous solvent like toluene in a sealed container under an inert atmosphere.
-
Immerse the dry, hydroxylated substrate in the silane solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80 °C).
-
-
Post-Reaction Treatment :
-
Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Perform a final rinse with a more polar solvent like isopropanol or ethanol.
-
Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and byproducts and encourages cross-linking of adjacent silane molecules on the surface.
-
Safety and Handling
Bis(diethylamino)dimethylsilane is a flammable liquid and vapor.[1] It causes skin irritation and serious eye irritation.[1] As noted, it reacts with moisture. Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Store the compound in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area.
Conclusion
Bis(diethylamino)dimethylsilane is a highly functional and reactive organosilicon compound whose utility is rooted in the predictable reactivity of its Si-N bonds. Its role as a chlorine-free precursor in ALD processes is critical for the fabrication of next-generation electronics, while its efficacy as a silylating and surface-modifying agent provides broad applicability in chemical synthesis and materials science. A thorough understanding of its handling requirements, reaction mechanisms, and application protocols, as detailed in this guide, is essential for leveraging its full potential in research and development.
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